molecular formula C9H8ClFO3 B14765870 3-Chloro-5-ethoxy-2-fluorobenzoic acid

3-Chloro-5-ethoxy-2-fluorobenzoic acid

Cat. No.: B14765870
M. Wt: 218.61 g/mol
InChI Key: ZBYNPAJBSSRPJH-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, featuring a chlorine atom at the 3-position, an ethoxy group at the 5-position, and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-ethoxy-2-fluorobenzaldehyde with a suitable oxidizing agent to form the corresponding benzoic acid derivative. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid moiety can coordinate with metal centers, forming complexes that can act as catalysts or inhibitors in various biochemical pathways. Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-ethoxy-2-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, as well as the ethoxy group. These functional groups confer distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

3-chloro-5-ethoxy-2-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13)

InChI Key

ZBYNPAJBSSRPJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)Cl)F)C(=O)O

Origin of Product

United States

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